Octadecyl 2-(acetylamino)-2-deoxyhexopyranoside
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Overview
Description
Octadecyl-2-acetamido-2-deoxy-beta-D-glucopyranoside: is a carbohydrate-based surfactant with the molecular formula C26H51NO6 and a molecular weight of 473.69 g/mol . This compound is known for its amphiphilic properties, making it useful in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octadecyl-2-acetamido-2-deoxy-beta-D-glucopyranoside typically involves the glycosylation of a glucosamine derivative with an octadecyl alcohol. The reaction is often catalyzed by an acid or a base, depending on the specific conditions required . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods: In industrial settings, the production of octadecyl-2-acetamido-2-deoxy-beta-D-glucopyranoside may involve large-scale glycosylation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product . The compound is then purified using techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions: Octadecyl-2-acetamido-2-deoxy-beta-D-glucopyranoside can undergo various chemical reactions, including:
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Alkylated derivatives.
Scientific Research Applications
Chemistry: Octadecyl-2-acetamido-2-deoxy-beta-D-glucopyranoside is used as a surfactant in various chemical reactions to enhance solubility and reaction rates .
Biology: In biological research, this compound is used to study cell membrane interactions and as a component in the formulation of liposomes .
Industry: In industrial applications, it is used in the formulation of detergents and emulsifiers .
Mechanism of Action
The mechanism of action of octadecyl-2-acetamido-2-deoxy-beta-D-glucopyranoside involves its ability to interact with lipid bilayers and proteins. The hydrophobic octadecyl chain inserts into lipid bilayers, while the hydrophilic glucopyranoside head interacts with aqueous environments . This amphiphilic nature allows it to stabilize emulsions and enhance the solubility of hydrophobic compounds .
Comparison with Similar Compounds
- Octyl-beta-D-glucopyranoside
- Dodecyl-beta-D-glucopyranoside
- Hexadecyl-beta-D-glucopyranoside
Comparison: Octadecyl-2-acetamido-2-deoxy-beta-D-glucopyranoside is unique due to its longer hydrophobic chain and the presence of an acetamido group, which enhances its interaction with biological membranes and proteins . This makes it more effective in applications requiring strong surfactant properties and stability .
Properties
Molecular Formula |
C26H51NO6 |
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Molecular Weight |
473.7 g/mol |
IUPAC Name |
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-octadecoxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C26H51NO6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-32-26-23(27-21(2)29)25(31)24(30)22(20-28)33-26/h22-26,28,30-31H,3-20H2,1-2H3,(H,27,29) |
InChI Key |
MEUSNGMLZAMARN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C |
Origin of Product |
United States |
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